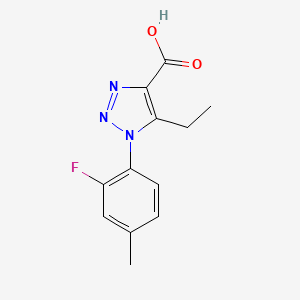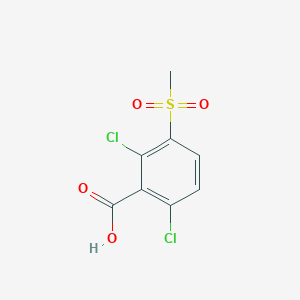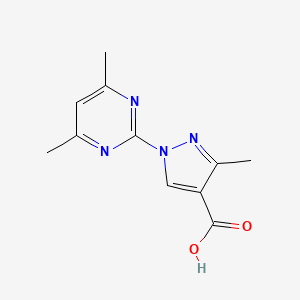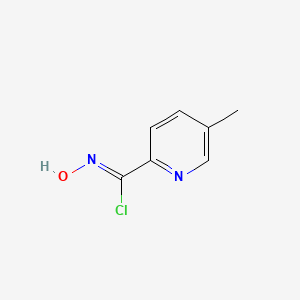
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile
Descripción general
Descripción
“(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile” is a compound that has been used in the creation of Covalent Organic Frameworks (COFs). These COFs have been found to exhibit rapid pH-responsive absorption and fluorescence, high fluorescence quantum yield (QY), and good crystallinity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . These methods can confirm the structure of the compound and provide insights into its physical and chemical properties.Aplicaciones Científicas De Investigación
1. Bioactive Heterocycles Synthesis
The nitrile function in (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile plays a significant role in organic chemistry, particularly in the formation of C-C bonds. Compounds like 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile are known for their ability to undergo transformations into bioactive heterocycles. These heterocycles are important in various therapeutic areas, including anticancer, anti-inflammatory, and anti-parasitic treatments, among others (Naveen et al., 2006).
2. Antioxidant Activity
Derivatives of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile, such as 2-(4-fluorophenyl)thiazolidin-4-one derivatives, have been synthesized and shown to possess promising antioxidant activity. This highlights the compound's potential in developing therapeutic agents with antioxidative properties (El Nezhawy et al., 2009).
3. Catalytic Asymmetric Synthesis
(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles, a class of Michael acceptors, have been used in catalytic asymmetric conjugate additions. These reactions result in functionalized imines with high enantiomeric excess, demonstrating the compound's utility in stereoselective organic synthesis (Del Fiandra et al., 2016).
4. Photophysical Properties
Studies on the photophysical properties of acrylonitrile derivatives, including those with chloro- and fluoro-substituted aryls, have been conducted. These compounds are useful in understanding the effects of different substituents on the electronic properties of acrylonitrile derivatives, which is valuable in the field of material science and photophysics (Percino et al., 2011).
5. Supramolecular Assembly
The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a closely related compound, has been studied for its supramolecular assembly, crystal structure, and intermolecular interactions. Such studies are important in crystal engineering and the design of new molecular materials (Matos et al., 2016).
Propiedades
IUPAC Name |
(Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYOZPXZHBKBL-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C/C#N)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Difluoromethoxy)phenyl]oxirane](/img/structure/B1416926.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)







![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)